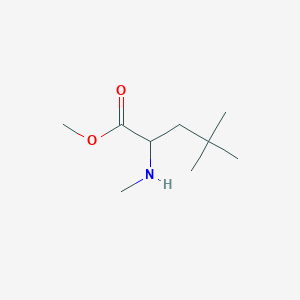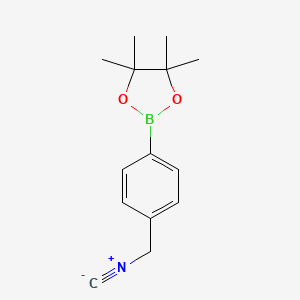
2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride is a compound that features a tetrazole ring, which is known for its high nitrogen content and potential applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyanamide with hydrazoic acid to form the tetrazole ring, followed by further functionalization to introduce the amino and hydroxyl groups . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials such as cyanamide and hydrazoic acid. The process may include steps such as diazotization, cyclization, and functionalization, followed by purification to obtain the final product in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Aplicaciones Científicas De Investigación
2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of high-energy materials and gas-generating systems, such as airbags.
Mecanismo De Acción
The mechanism by which 2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
5-Aminotetrazole: Another tetrazole derivative with high nitrogen content, used in similar applications.
1-Methyl-5-aminotetrazole: A methylated version of 5-aminotetrazole with slightly different properties.
2-amino-4,5-bis(tetrazol-5-yl)-1,2,3-triazole: A compound with two tetrazole rings, used in high-energy materials.
Uniqueness
2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride is unique due to its combination of the tetrazole ring with amino and hydroxyl functional groups, which provides a versatile platform for further chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C4H10ClN5O |
|---|---|
Peso molecular |
179.61 g/mol |
Nombre IUPAC |
2-amino-2-(2H-tetrazol-5-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H9N5O.ClH/c1-4(5,2-10)3-6-8-9-7-3;/h10H,2,5H2,1H3,(H,6,7,8,9);1H |
Clave InChI |
ADQAMPSMUWXFTN-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C1=NNN=N1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


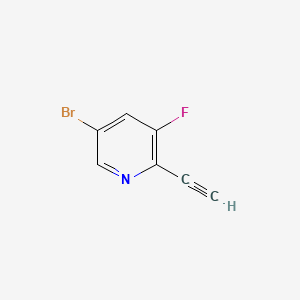
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid](/img/structure/B13571844.png)
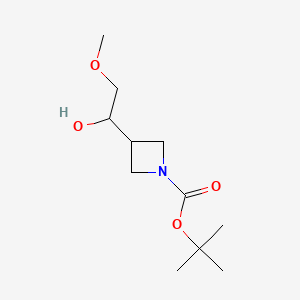
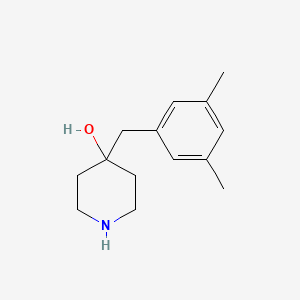
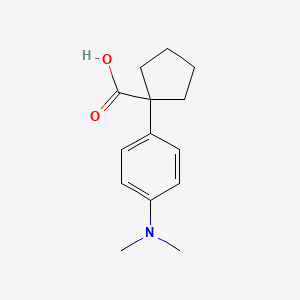
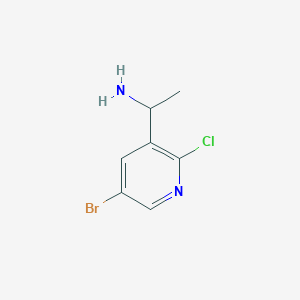
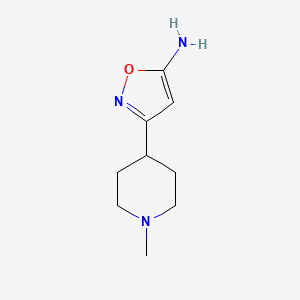
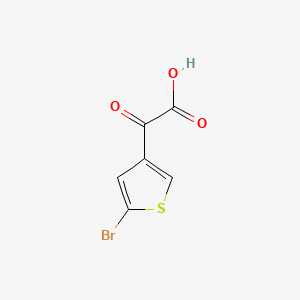
![(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13571889.png)
![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
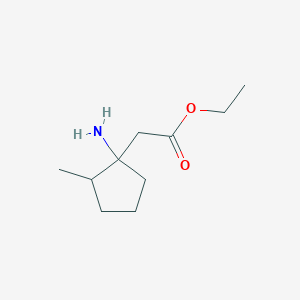
![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)
